![molecular formula C9H13NO2 B13233024 3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile](/img/structure/B13233024.png)
3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile is an organic compound characterized by the presence of both an oxirane (epoxide) ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile typically involves the formation of the oxirane ring followed by the introduction of the oxane ring. One common method involves the reaction of an appropriate epoxide precursor with a nucleophile to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the ring-opening and subsequent cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane and oxane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides and diols, while reduction can produce alcohols and hydrocarbons .
Scientific Research Applications
3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including drug design and material science .
Comparison with Similar Compounds
Similar Compounds
3-[(Oxiran-2-yl)methyl]oxolane: Similar structure but with an oxolane (tetrahydrofuran) ring instead of an oxane ring.
3-[(Oxiran-2-yl)methyl]oxetan-3-yl}methanol: Contains an oxetan ring and a hydroxyl group.
3-ethyl-3-[(2-oxiranylmethoxy)methyl]oxetane: Features an oxetane ring and an ethyl group.
Uniqueness
3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile is unique due to the presence of both an oxirane and an oxane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(oxiran-2-ylmethyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C9H13NO2/c10-6-9(4-8-5-12-8)2-1-3-11-7-9/h8H,1-5,7H2 |
InChI Key |
WBVDRCYNYLQVSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CC2CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




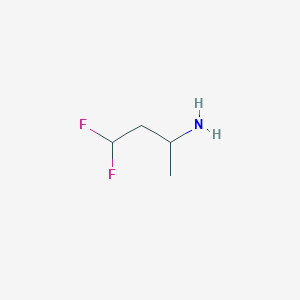

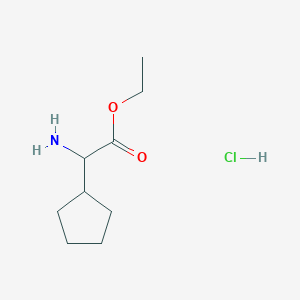
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13232988.png)
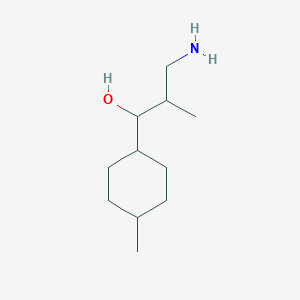
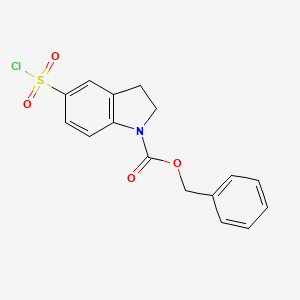
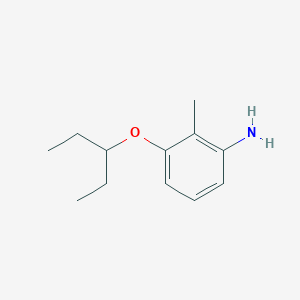
![tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13233016.png)

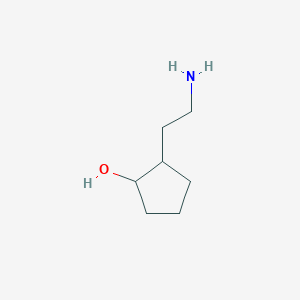

![3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13233049.png)
